molecular formula C10H15Cl2N3O2 B7881351 2-(2-aminoethyl)-1H-quinazolin-4-one;hydrate;dihydrochloride

2-(2-aminoethyl)-1H-quinazolin-4-one;hydrate;dihydrochloride

Cat. No.: B7881351
M. Wt: 280.15 g/mol
InChI Key: AWIAHHJEFYFXHF-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-1H-quinazolin-4-one;hydrate;dihydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-1H-quinazolin-4-one;hydrate;dihydrochloride typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions. For instance, the reaction of 2-chloroethylamine hydrochloride with the quinazolinone core in the presence of a base like sodium hydroxide can yield the desired product.

    Hydration and Formation of Dihydrochloride Salt: The final step involves the hydration of the compound and the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-1H-quinazolin-4-one;hydrate;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the quinazolinone core.

    Reduction: Reduced forms of the quinazolinone core.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-(2-aminoethyl)-1H-quinazolin-4-one;hydrate;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on biological systems.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-1H-quinazolin-4-one;hydrate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A simple amino alcohol with similar functional groups.

    2-Aminoethanol: Another amino alcohol with similar properties.

    Quinazolinone Derivatives: Other compounds in the quinazolinone family with varying substituents.

Uniqueness

2-(2-aminoethyl)-1H-quinazolin-4-one;hydrate;dihydrochloride is unique due to its specific combination of the quinazolinone core and the aminoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-aminoethyl)-1H-quinazolin-4-one;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.2ClH.H2O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9;;;/h1-4H,5-6,11H2,(H,12,13,14);2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIAHHJEFYFXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CCN.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CCN.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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